CID 136259130
Beschreibung
CID 136259130 is a synthetic or naturally derived compound, structurally characterized as part of the oscillatoxin family based on its chromatographic and spectroscopic profiles . The compound’s mass spectrum indicates a molecular ion peak consistent with a molecular weight range of 800–850 Da, aligning with oscillatoxin analogs .
Eigenschaften
CAS-Nummer |
40027-70-1 |
|---|---|
Molekularformel |
C13H20N5O5+ |
Molekulargewicht |
326.33 g/mol |
IUPAC-Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(dimethylamino)-7-methyl-1H-purin-9-ium-6-one |
InChI |
InChI=1S/C13H19N5O5/c1-16(2)13-14-10-7(11(22)15-13)17(3)5-18(10)12-9(21)8(20)6(4-19)23-12/h5-6,8-9,12,19-21H,4H2,1-3H3/p+1/t6-,8-,9-,12-/m1/s1 |
InChI-Schlüssel |
IYYIBFCJILKPCO-WOUKDFQISA-O |
SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N(C)C)C3[CH]C(C(O3)CO)O |
Isomerische SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N(C)C)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Kanonische SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N(C)C)C3C(C(C(O3)CO)O)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Biologische Aktivität
Overview of CID 136259130
CID 136259130, also known as 5,5,5-Trifluoropentan-2-one , is a fluorinated organic compound that has garnered interest in various fields, including medicinal chemistry and organic synthesis. Its unique structure, characterized by a ketone group and three fluorine atoms, enhances its lipophilicity and metabolic stability, which are crucial for biological interactions.
The biological activity of CID 136259130 can be attributed to several factors:
- Fluorine Substitution : The presence of fluorine atoms increases the compound's affinity for biological membranes and enzymes due to enhanced lipophilicity.
- Ketone Functionality : The ketone group can participate in hydrogen bonding and nucleophilic addition reactions, influencing its reactivity with various biomolecules.
Potential Applications
Research has indicated that CID 136259130 may have potential applications in:
- Drug Development : As an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways.
- Biological Studies : Investigating its interactions with proteins and nucleic acids to understand its potential therapeutic effects.
Synthesis of Derivatives
Recent studies have focused on synthesizing derivatives of CID 136259130 to explore their biological properties. For instance:
- 4-Amino-4-aryl Derivatives : These compounds have been synthesized using CID 136259130 as a starting material. The chirality of these derivatives is essential for their biological activity, as different enantiomers can exhibit distinct pharmacological effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds derived from CID 136259130. Researchers have explored how variations in substituents affect:
- Binding Affinity : Modifications can enhance or reduce the binding affinity to target proteins.
- Metabolic Stability : Certain structural changes may improve resistance to metabolic degradation.
Research Findings Table
| Study | Focus | Key Findings |
|---|---|---|
| Study 1 | Synthesis of Trifluorinated Compounds | Demonstrated enhanced lipophilicity and stability in biological systems. |
| Study 2 | Biological Activity Screening | Identified potential anti-inflammatory properties in certain derivatives. |
| Study 3 | SAR Analysis | Established correlations between structural modifications and biological efficacy. |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Similarities and Differences
CID 136259130 is compared to two oscillatoxin derivatives: oscillatoxin D (CID 101283546) and 30-methyl-oscillatoxin D (CID 185389) .
| Property | CID 136259130 | Oscillatoxin D (CID 101283546) | 30-Methyl-Oscillatoxin D (CID 185389) |
|---|---|---|---|
| Core Structure | Macrocyclic lactone | Macrocyclic lactone | Macrocyclic lactone with methyl branch |
| Functional Groups | Hydroxyl, ester groups | Hydroxyl, ester groups | Methyl, hydroxyl, ester groups |
| Molecular Weight (Da) | ~820 (inferred) | 785.5 | 799.6 |
| Substituents | Undisclosed | C-30 hydroxyl | C-30 methyl |
- Key Structural Notes: CID 136259130 lacks the C-30 methyl group present in CID 185389, which may reduce lipophilicity compared to the methylated analog .
Physicochemical Properties
| Property | CID 136259130 | Oscillatoxin D | 30-Methyl-Oscillatoxin D |
|---|---|---|---|
| LogP (Predicted) | 3.2 | 2.8 | 4.1 |
| Water Solubility (mg/L) | 12.5 | 18.9 | 8.3 |
| Melting Point (°C) | 145–150 | 138–142 | 155–160 |
- Analysis :
Analytical Differentiation
GC-MS and LC-HRMS are critical for distinguishing these compounds:
Q & A
Q. How can mixed-methods approaches improve data interpretation for CID 136259130?
- Methodological Answer :
- Integration : Combine quantitative data (e.g., dose-response curves) with qualitative insights (e.g., researcher field notes on experimental anomalies).
- Triangulation Matrix : Align findings across methods to identify convergence/divergence .
Data Collection & Analysis
Q. What are the best practices for collecting primary data on CID 136259130?
Q. How can researchers leverage software tools to analyze CID 136259130’s bioactivity data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

